3,5-Dimethyl-1,2,4-oxadiazole
Overview
Description
3,5-Dimethyl-1,2,4-oxadiazole is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . It has an empirical formula of C4H6N2O and a molecular weight of 98.10 .
Synthesis Analysis
The synthesis of 3,5-Dimethyl-1,2,4-oxadiazole involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole .Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-1,2,4-oxadiazole consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis
3,5-Dimethyl-1,2,4-oxadiazole is a solid compound . The boiling point, density, and viscosity of a similar compound, 2,5-dimethyl-1,3,4-oxadiazole, are 178 degrees, 1.096, and 0.97 centistokes at 50 degrees, respectively .Scientific Research Applications
Reactivity and Basicity Studies :
- Chlorination Reactivity : Chlorination of 3,5-dimethyl-1,2,4-oxadiazole has been studied using photo and thermal initiation. The photoinitiation allows reaction at both the 3- and 5-methyl groups, with the 3-methyl group being more reactive. In contrast, thermal initiation results in chlorination primarily at the 5-methyl group. This study indicates that 3,5-dimethyl-1,2,4-oxadiazole is less active toward chlorination compared to other compounds like toluene or cyclo-hexane (Burden & Heywood, 1972).
- Basicity Analysis : The basicity of 3,5-dimethyl-1,2,4-oxadiazole and other derivatives was examined in aqueous H2SO4, revealing their pK values and protonation sites. This study provides insights into the protonation behavior of oxadiazoles, which is crucial for understanding their chemical properties and potential applications (Trifonov et al., 2005).
Photochemical Behavior :
- Photoisomerization : 3,5-Dimethyl-1,2,4-oxadiazole derivatives have been observed to undergo ring photoisomerization to 1,3,4-oxadiazoles upon irradiation. This indicates a potential application in photochemical reactions and materials science (Buscemi et al., 1988).
Energy Material Development :
- Development of Energetic Compounds : 3,3'-Bi(1,2,4-oxadiazole) derivatives featuring fluorodinitromethyl and trinitromethyl groups have been developed. These compounds show high densities and thermal stabilities, making them suitable for applications in energetic materials (Kettner et al., 2014).
Synthesis and Chemical Transformations :
- Copper-Catalyzed Cascade Annulation : A copper-catalyzed cascade annulation method has been developed for the synthesis of various 3,5-disubstituted-1,2,4-oxadiazoles. This method represents a straightforward protocol with good functional group tolerance (Guo et al., 2015).
- Lithiation Reactions : Studies on the lithiation of various methyl substituted oxadiazoles, including 3,5-dimethyl-1,2,4-oxadiazole, have been conducted. This research provides valuable information for further chemical transformations and applications of these compounds (Micetich, 1970).
Biomedical Research :
- Antimalarial Activity : A study synthesized 2-phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles, including derivatives of 2,5-dimethyl-1,3,4-oxadiazole, and tested them as potential antimalarial agents. Some compounds exhibited activity against Plasmodium berghei, comparable with existing antimalarial agents (Hutt et al., 1970).
Polymer and Material Science :
- Polymer Development : New poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units have been developed. These polymers exhibit high thermal stability and good solubility in organic solvents, making them suitable for various applications in material science (Hamciuc et al., 2005).
Safety And Hazards
Future Directions
Oxadiazoles, including 3,5-Dimethyl-1,2,4-oxadiazole, have established their potential for a wide range of applications. They have been successfully utilized in medicinal chemistry and high-energy molecules . Future research may focus on further refinement of 1,2,4-oxadiazole as anti-infective agents and the development of new chemical entities to act against resistant microorganisms .
properties
IUPAC Name |
3,5-dimethyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-5-4(2)7-6-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJOAIYFUCQZAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513347 | |
Record name | 3,5-Dimethyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1,2,4-oxadiazole | |
CAS RN |
10403-80-2 | |
Record name | 3,5-Dimethyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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